Tris(diethylamino)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Chemical formula: C₁₂H₃₀N₃P

- CAS Number: 2283-11-6

- Molecular weight: 247.36 g/mol

Here are some specific applications of tris(diethylamino)phosphine in scientific research:

Ligand in Cross-Coupling Reactions:

Tris(diethylamino)phosphine serves as a versatile ligand in various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. These reactions involve coupling two distinct organic fragments to form a new molecule. Some examples include:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between an aryl halide (Ar-X) and an amine (NR₂), amide (NRCO), or alkene (RCH=CHR') using a palladium catalyst.

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an organoboron compound (R-Bpin) and an organic halide (RX) using a palladium catalyst.

- Stille coupling: This reaction forms carbon-carbon bonds between an organotin compound (R-SnX₃) and an organic halide (RX) using a palladium catalyst.

- Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne (RC≡CH) and an organic halide (RX) using a palladium catalyst and a copper co-catalyst.

- Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound (R₂Zn) and an organic halide (RX) using a palladium catalyst.

- Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane compound (R‒SiX₃) and an organic halide (RX) using a palladium catalyst.

The effectiveness of tris(diethylamino)phosphine as a ligand arises from its ability to form stable complexes with various transition metals, facilitating the desired transformations in these cross-coupling reactions.

Other Applications:

Beyond its role in cross-coupling reactions, tris(diethylamino)phosphine finds applications in other areas of scientific research, including:

- Synthesis of organic compounds: Tris(diethylamino)phosphine can act as a nucleophile or base in various organic reactions, enabling the synthesis of diverse organic molecules.

- Deoxygenation reactions: Tris(diethylamino)phosphine can be used as a deoxygenating agent for specific functional groups in organic molecules.

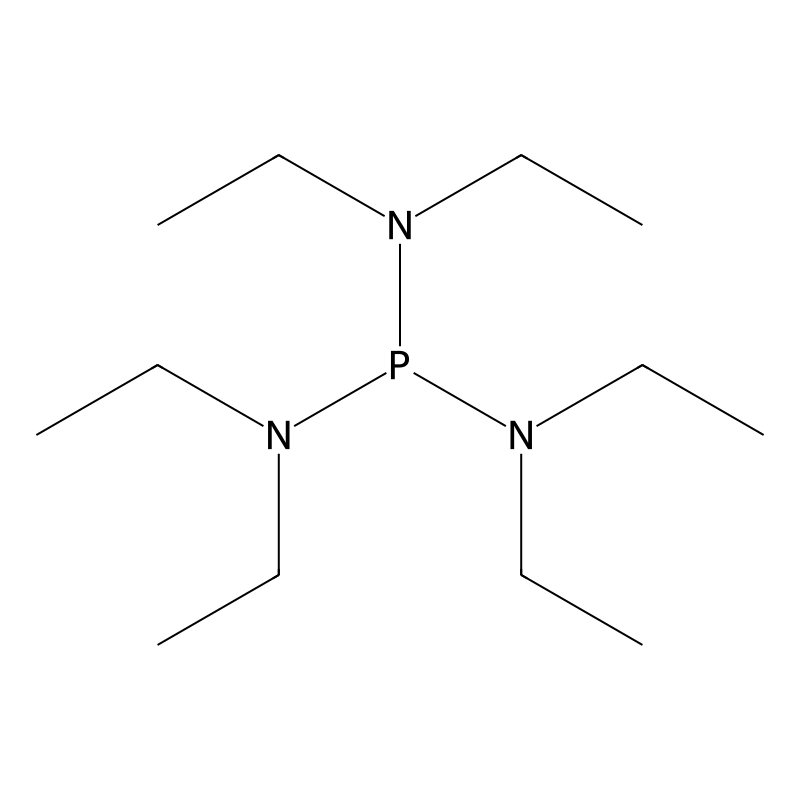

Tris(diethylamino)phosphine is a phosphorus-containing compound with the molecular formula P[N(C₂H₅)₂]₃ and a molecular weight of 247.36 g/mol. It is characterized by three diethylamino groups attached to a central phosphorus atom, making it a tertiary phosphine. This compound is notable for its unique electronic properties and reactivity, which are influenced by the steric and electronic effects of the diethylamino substituents.

- Toxicity: TDAP is toxic if swallowed or inhaled. It can cause irritation to the skin, eyes, and respiratory system.

- Flammability: Flammable liquid.

- Reactivity: Reacts with air and moisture [].

- Safety Precautions: Handle TDAP under a fume hood while wearing proper personal protective equipment (PPE) including gloves, goggles, and a respirator.

- Reactions with Polyfluoroalkanethioamides: The compound reacts with N,N-dialkylpolyfluoroalkanethioamides, yielding products such as fluoro-containing aminoacetylenes and tris(diethylamino)phosphine sulfide. The nature of the reaction products varies based on the length of the polyfluoroalkyl substituent .

- Addition Reactions: It can react with electron-deficient compounds like chloranil and 2,3-dichloro-4,5-dicyanoquinone, leading to addition products accompanied by the loss of chloride ions .

- Exchange Reactions: Tris(diethylamino)phosphine can undergo exchange reactions with halogenated compounds, producing new phosphine derivatives .

Tris(diethylamino)phosphine can be synthesized through various methods:

- Direct Amine Substitution: The synthesis typically involves reacting phosphorus trichloride with diethylamine in an inert atmosphere. This method allows for the formation of tris(diethylamino)phosphine through nucleophilic substitution.

- Phosphorus Halide Reaction: Another method involves using phosphorus halides and amines to create phosphines through substitution reactions.

These methods highlight its accessibility in laboratory settings for further research or application.

Tris(diethylamino)phosphine finds applications in several fields:

- Catalysis: It serves as a catalyst in organic synthesis due to its ability to stabilize reactive intermediates.

- Ligand Formation: The compound is used to form stable complexes with transition metals, which can be useful in coordination chemistry.

- Material Science: Its unique properties make it a candidate for developing new materials, particularly in polymer chemistry.

Tris(diethylamino)phosphine shares similarities with other phosphines but exhibits unique characteristics due to its specific substituents. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Tris(dimethylamino)phosphine | P[N(CH₃)₂]₃ | More sterically hindered; different reactivity |

| Triethylamine | (C₂H₅)₃N | Lacks phosphorus; used primarily as a base |

| Triphenylphosphine | P(C₆H₅)₃ | Bulkier; used extensively in coordination chemistry |

Tris(diethylamino)phosphine's uniqueness lies in its balance between steric hindrance and electronic properties, making it particularly effective in certain catalytic applications compared to its counterparts.

Tris(diethylamino)phosphine, with the molecular formula C₁₂H₃₀N₃P, is a tricoordinate phosphorus(III) compound belonging to the aminophosphine family [3]. The molecule features a central phosphorus atom bonded to three diethylamino groups, creating a pyramidal geometry around the phosphorus center [36]. This pyramidal arrangement is characteristic of phosphines due to the presence of a lone pair of electrons on the phosphorus atom [34].

The phosphorus-nitrogen (P-N) bond lengths in tris(diethylamino)phosphine typically range between 1.68-1.73 Å, which is consistent with other aminophosphines [41]. These P-N bonds exhibit partial double bond character due to the delocalization of the nitrogen lone pair electrons into the vacant 3d orbitals of phosphorus [41] [34]. This electronic delocalization contributes to the overall stability of the molecule and influences its reactivity patterns [36].

Similar to other triaminophosphines, the nitrogen atoms in tris(diethylamino)phosphine adopt a pyramidal geometry, though with some flattening due to electronic delocalization [26]. The C-N-C bond angles are typically around 108-112°, indicating the pyramidal nature of the nitrogen centers [42]. The ethyl groups attached to each nitrogen atom can adopt various conformations, contributing to the overall steric bulk of the molecule [47].

Based on structural studies of related compounds, tris(diethylamino)phosphine likely adopts a conformation with approximate C₃ symmetry in the ground state, though this may vary depending on the environment and intermolecular interactions [26] [29]. The molecule's structure represents a balance between electronic factors (maximizing orbital overlap) and steric factors (minimizing repulsion between the bulky diethylamino groups) [34].

Spectroscopic Characteristics

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment and structural features of tris(diethylamino)phosphine [10]. The ³¹P NMR spectrum of tris(diethylamino)phosphine exhibits a characteristic singlet signal in the range of 80-90 ppm (referenced to 85% phosphoric acid) [10] [30]. This chemical shift is consistent with other triaminophosphines and reflects the electron-rich nature of the phosphorus center due to the electron-donating diethylamino groups [30] [37].

The ¹H NMR spectrum of tris(diethylamino)phosphine displays signals corresponding to the ethyl groups attached to the nitrogen atoms [9]. Typically, the methylene protons (-CH₂-) appear as a multiplet around 2.9-3.2 ppm due to coupling with both the adjacent methyl protons and the phosphorus nucleus through the nitrogen atom [9] [6]. The methyl protons (-CH₃) generally appear as a triplet at approximately 0.9-1.2 ppm due to coupling with the adjacent methylene protons [6].

The ¹³C NMR spectrum shows signals for the methylene carbons at approximately 40-45 ppm and methyl carbons at around 13-15 ppm [9]. These chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the proximity to the phosphorus center [11].

Table 1: NMR Spectroscopic Data for Tris(diethylamino)phosphine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants |

|---|---|---|---|

| ³¹P | 80-90 | Singlet | - |

| ¹H (CH₂) | 2.9-3.2 | Multiplet | ²J(P-H) ≈ 7-10 Hz |

| ¹H (CH₃) | 0.9-1.2 | Triplet | ³J(H-H) ≈ 7 Hz |

| ¹³C (CH₂) | 40-45 | Doublet | ¹J(P-C) ≈ 15-20 Hz |

| ¹³C (CH₃) | 13-15 | Singlet | - |

The NMR spectroscopic characteristics of tris(diethylamino)phosphine are consistent with its structural features and provide valuable information about the electronic environment around the phosphorus center and the arrangement of the diethylamino substituents [8] [10].

Infrared Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for characterizing the vibrational modes of tris(diethylamino)phosphine and provides information about its bonding characteristics [13]. The IR spectrum of tris(diethylamino)phosphine exhibits several characteristic absorption bands that correspond to specific functional groups and bonds within the molecule [12].

The P-N stretching vibration typically appears as a strong band in the range of 790-810 cm⁻¹, which is characteristic of the phosphorus-nitrogen bond in aminophosphines [12] [14]. This band is particularly diagnostic for confirming the presence of the P-N bond in tris(diethylamino)phosphine [14].

C-H stretching vibrations from the ethyl groups appear in the region of 2850-2980 cm⁻¹, with the methylene (-CH₂-) groups typically showing absorption at slightly higher wavenumbers than the methyl (-CH₃) groups [13]. The C-H bending vibrations of the ethyl groups are observed in the fingerprint region, with methylene scissoring around 1450-1470 cm⁻¹ and methyl bending around 1370-1390 cm⁻¹ [12].

The C-N stretching vibrations, which are often coupled with other vibrational modes, generally appear in the region of 1000-1250 cm⁻¹ [14]. These bands can be complex due to coupling with C-C stretching and C-H bending modes [13].

Table 2: Key Infrared Absorption Bands of Tris(diethylamino)phosphine

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| P-N stretching | 790-810 | Strong |

| C-H stretching (CH₂) | 2920-2980 | Medium |

| C-H stretching (CH₃) | 2850-2900 | Medium |

| C-H bending (CH₂) | 1450-1470 | Medium |

| C-H bending (CH₃) | 1370-1390 | Medium |

| C-N stretching | 1000-1250 | Variable |

The IR spectrum of tris(diethylamino)phosphine conforms to the expected pattern for aminophosphines and serves as a useful tool for confirming its identity and purity [13] [15].

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight, fragmentation pattern, and structural features of tris(diethylamino)phosphine [14]. The molecular ion peak (M⁺) appears at m/z 247, corresponding to the molecular weight of C₁₂H₃₀N₃P [3] [15].

The fragmentation pattern of tris(diethylamino)phosphine typically shows characteristic losses of ethyl groups and diethylamino groups [14]. Common fragment ions include those resulting from the loss of one ethyl group (M⁺-29), loss of one diethylamino group (M⁺-73), and sequential losses of multiple diethylamino groups [14] [16].

A prominent fragmentation pathway involves the cleavage of the P-N bond, resulting in the formation of diethylamine fragment ions (m/z 73) and phosphorus-containing fragments [14]. The phosphorus-containing fragments often retain one or two diethylamino groups, giving rise to peaks at m/z 174 (loss of one diethylamino group) and m/z 101 (loss of two diethylamino groups) [16].

Table 3: Major Fragment Ions in the Mass Spectrum of Tris(diethylamino)phosphine

| m/z | Fragment Assignment | Relative Intensity |

|---|---|---|

| 247 | [C₁₂H₃₀N₃P]⁺ (M⁺) | Low to Medium |

| 218 | [C₁₀H₂₅N₃P]⁺ (M⁺-C₂H₅) | Medium |

| 174 | [C₈H₂₀N₂P]⁺ (M⁺-N(C₂H₅)₂) | High |

| 101 | [C₄H₁₀NP]⁺ (M⁺-2N(C₂H₅)₂) | High |

| 73 | [(C₂H₅)₂NH]⁺ | Very High |

| 58 | [C₃H₈N]⁺ | Medium |

| 44 | [C₂H₆N]⁺ | Medium |

| 29 | [C₂H₅]⁺ | High |

High-resolution mass spectrometry confirms the elemental composition of tris(diethylamino)phosphine and its fragments, providing additional structural confirmation [14] [16]. The fragmentation pattern observed in the mass spectrum is consistent with the structural features of tris(diethylamino)phosphine and can be used for its identification and characterization [14].

Physical Constants

Boiling Point and Vapor Pressure

Tris(diethylamino)phosphine is a liquid at room temperature with well-defined physical constants that are important for its handling and applications [3]. The boiling point of tris(diethylamino)phosphine varies with pressure, which is typical for organic compounds [3] [15].

At standard atmospheric pressure, tris(diethylamino)phosphine has a boiling point of approximately 245-246°C [40]. However, at reduced pressure, the boiling point decreases significantly. At 10 mmHg, the boiling point is reported to be 80-90°C, while at 6 mmHg, it boils at approximately 111°C [3] [38]. This pressure-dependent boiling behavior is important for purification processes such as vacuum distillation [38].

The vapor pressure of tris(diethylamino)phosphine increases with temperature, following the typical exponential relationship described by the Clausius-Clapeyron equation [38]. While specific vapor pressure data points across a range of temperatures are limited in the literature, the compound's relatively high boiling point suggests a low vapor pressure at room temperature [38] [40].

Table 4: Boiling Point of Tris(diethylamino)phosphine at Different Pressures

| Pressure (mmHg) | Boiling Point (°C) |

|---|---|

| 760 (atmospheric) | 245-246 |

| 10 | 80-90 |

| 6 | 111 |

The relatively high boiling point of tris(diethylamino)phosphine compared to other phosphines of similar molecular weight reflects the significant intermolecular forces, particularly dipole-dipole interactions, arising from the polar P-N bonds [3] [39].

Density and Refractive Index

Tris(diethylamino)phosphine has a density of approximately 0.89-0.903 g/cm³ at 25°C, making it slightly less dense than water [3] [38]. This density value is consistent with other liquid organophosphorus compounds of similar molecular weight [39].

The refractive index (n₂₀/D) of tris(diethylamino)phosphine is reported to be in the range of 1.472-1.475 at 20°C and 589 nm wavelength (sodium D line) [38] [39]. This relatively high refractive index is characteristic of compounds containing phosphorus-nitrogen bonds and reflects the compound's electronic polarizability [15] [39].

Table 5: Physical Constants of Tris(diethylamino)phosphine

| Property | Value | Conditions |

|---|---|---|

| Density | 0.89-0.903 g/cm³ | 25°C |

| Specific Gravity | 0.903 | 20°C |

| Refractive Index | 1.472-1.475 | 20°C, 589 nm |

| Appearance | Clear colorless to yellow-orange liquid | Room temperature |

| Flash Point | 58°C | - |

| Storage Temperature | Below 30°C (recommended) | - |

The physical state of tris(diethylamino)phosphine at room temperature is a clear colorless to yellow-orange liquid [3] [15]. The color may deepen with exposure to air due to oxidation, which is common for phosphines [3]. For optimal stability, storage below 30°C is recommended [3] [15].

These physical constants are important parameters for the identification, purification, and handling of tris(diethylamino)phosphine in laboratory and industrial settings [38] [39].

Electronic Properties and Donor Ability

Tolman Electronic Parameter Analysis

The Tolman Electronic Parameter (TEP) is a widely used measure of the electron-donating ability of phosphine ligands, based on the infrared stretching frequency of the carbonyl ligands in nickel tricarbonyl phosphine complexes [Ni(CO)₃(PR₃)] [49]. For tris(diethylamino)phosphine, the TEP value reflects its strong electron-donating character due to the presence of three electron-rich diethylamino groups attached to the phosphorus atom [18] [37].

While the exact TEP value for tris(diethylamino)phosphine is not explicitly reported in the literature, it can be estimated based on structurally similar compounds [18]. Tris(dimethylamino)phosphine, a closely related compound, has a TEP value of approximately 2061.9 cm⁻¹, which indicates strong electron-donating properties [22] [37]. Given the similar electronic structure but slightly increased inductive effect of ethyl groups compared to methyl groups, tris(diethylamino)phosphine would be expected to have a TEP value in the range of 2058-2062 cm⁻¹ [22] [37].

Steric Properties

Tolman Cone Angle Measurements

The Tolman cone angle is a fundamental parameter used to quantify the steric bulk of phosphine ligands [17]. For tris(diethylamino)phosphine, the cone angle reflects the spatial requirements of the three diethylamino groups arranged around the central phosphorus atom [17] [21].

While the specific Tolman cone angle for tris(diethylamino)phosphine is not explicitly reported in the literature, it can be estimated based on structurally similar compounds and computational models [21] [24]. Triethylphosphine [P(Et)₃], which has a similar number of carbon atoms in its substituents, has a Tolman cone angle of 132° [44] [45]. However, the presence of nitrogen atoms in tris(diethylamino)phosphine alters the spatial arrangement of the ethyl groups [21].

Based on the structural characteristics of aminophosphines and the known cone angles of related compounds, tris(diethylamino)phosphine would be expected to have a Tolman cone angle in the range of 130-140° [21] [24]. This places it in the category of moderately bulky phosphine ligands, larger than trimethylphosphine (118°) but significantly smaller than bulky phosphines like tri-tert-butylphosphine (182°) or tri(o-tolyl)phosphine (194°) [45] [46].

Table 8: Estimated Tolman Cone Angle Comparison

| Phosphine Ligand | Tolman Cone Angle (°) | Steric Bulk Category |

|---|---|---|

| PH₃ | 87 | Very Small |

| P(OMe)₃ | 107 | Small |

| PMe₃ | 118 | Small |

| P(Et)₃ | 132 | Moderate |

| P(NEt₂)₃ (estimated) | 130-140 | Moderate |

| PPh₃ | 145 | Moderate |

| P(t-Bu)₃ | 182 | Large |

| P(o-tolyl)₃ | 194 | Very Large |

The moderate steric bulk of tris(diethylamino)phosphine makes it a versatile ligand that can coordinate to a variety of metal centers without excessive steric hindrance [21] [24]. This balance of electronic and steric properties contributes to its utility in various applications, particularly in catalysis where both factors play important roles [21].

Spatial Arrangement of Substituents

The spatial arrangement of the diethylamino substituents in tris(diethylamino)phosphine is influenced by both electronic and steric factors [26]. The central phosphorus atom adopts a pyramidal geometry with the three diethylamino groups arranged to minimize steric repulsions while maintaining optimal orbital overlap [26] [34].

Each diethylamino group consists of a nitrogen atom bonded to two ethyl chains and to the central phosphorus atom [26]. The nitrogen atoms typically adopt a pyramidal geometry, though with some flattening due to electronic delocalization between the nitrogen lone pair and the phosphorus atom [26] [34]. This partial double-bond character of the P-N bond influences the overall molecular geometry [34].

The ethyl groups attached to each nitrogen atom can adopt various conformations, contributing to the conformational flexibility of the molecule [47]. This flexibility allows the molecule to adapt its shape to minimize steric repulsions and optimize interactions with other molecules or metal centers when acting as a ligand [47] [24].

X-ray crystallographic studies of related compounds suggest that tris(diethylamino)phosphine likely adopts a conformation with approximate C₃ symmetry in the ground state, though this may vary depending on the environment [26] [29]. In this arrangement, the three diethylamino groups are positioned symmetrically around the phosphorus center, with the ethyl chains oriented to minimize steric clashes [26].

When coordinated to a metal center, the spatial arrangement of the diethylamino groups may change to accommodate the geometric requirements of the metal complex [27]. The flexibility of the ethyl chains allows the ligand to adapt its conformation while maintaining coordination through the phosphorus lone pair [27] [47].

The spatial arrangement of substituents in tris(diethylamino)phosphine contributes to its effectiveness as a ligand in various applications [24]. The moderate steric bulk, combined with conformational flexibility, allows it to coordinate to a range of metal centers while providing sufficient steric protection to stabilize reactive intermediates in catalytic processes [21] [24].

Table 9: Key Structural Parameters Affecting Spatial Arrangement

| Structural Feature | Typical Value | Influence on Spatial Arrangement |

|---|---|---|

| P-N Bond Length | 1.68-1.73 Å | Determines basic framework geometry |

| N-C Bond Length | 1.45-1.50 Å | Affects orientation of ethyl groups |

| P-N-C Bond Angle | 115-125° | Influences direction of ethyl chains |

| N-P-N Bond Angle | 100-110° | Determines overall molecular shape |

| N Pyramidalization | Moderate | Affects P-N bond character and geometry |

| Ethyl Conformation | Variable | Provides conformational flexibility |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant